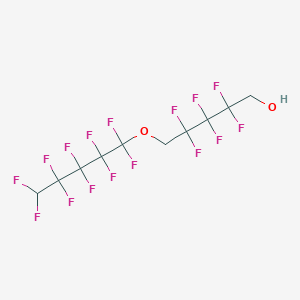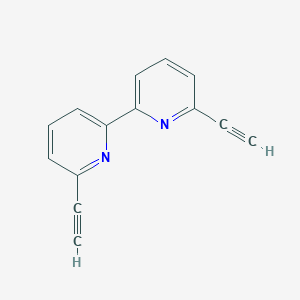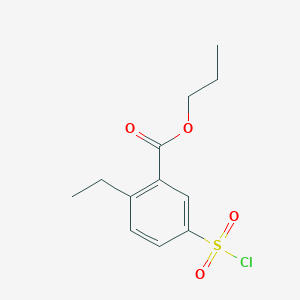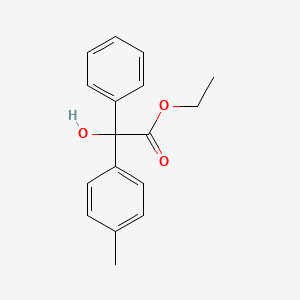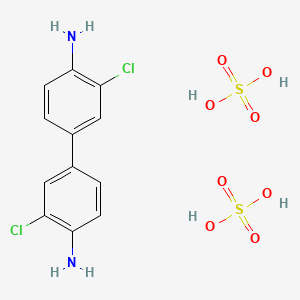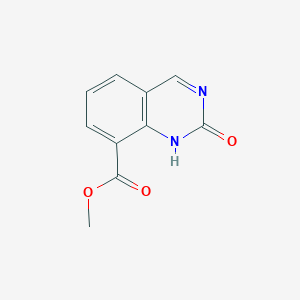
2-Oxo-2,3-dihydro-quinazoline-8-carboxylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-2,3-dihydro-quinazoline-8-carboxylic acid methyl ester is a heterocyclic compound that belongs to the quinazoline familyQuinazoline derivatives are known for their wide range of pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2,3-dihydro-quinazoline-8-carboxylic acid methyl ester typically involves the reaction of anthranilic acid with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in acetic acid, leading to the formation of the desired quinazoline derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results .
Análisis De Reacciones Químicas
Types of Reactions
2-Oxo-2,3-dihydro-quinazoline-8-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted quinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with different substituents, which exhibit unique biological activities and potential therapeutic applications .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
Medicine: Shows promising anticancer and anti-inflammatory properties, leading to its investigation as a potential therapeutic agent for various diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Oxo-2,3-dihydro-quinazoline-8-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes and ultimately causing cell death. For example, it can inhibit topoisomerase II, leading to DNA double-strand breaks and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Quinazolinone derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Quinolone derivatives: Known for their antibacterial properties, these compounds are structurally related to quinazoline derivatives.
Indole derivatives: These compounds also possess a heterocyclic structure and exhibit diverse pharmacological activities
Uniqueness
2-Oxo-2,3-dihydro-quinazoline-8-carboxylic acid methyl ester stands out due to its unique combination of biological activities and its potential for use in various therapeutic applications. Its ability to undergo multiple types of chemical reactions also makes it a versatile compound for synthetic chemistry .
Propiedades
Fórmula molecular |
C10H8N2O3 |
|---|---|
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
methyl 2-oxo-1H-quinazoline-8-carboxylate |
InChI |
InChI=1S/C10H8N2O3/c1-15-9(13)7-4-2-3-6-5-11-10(14)12-8(6)7/h2-5H,1H3,(H,11,12,14) |
Clave InChI |
CTCGMZQEPLDHFL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC2=C1NC(=O)N=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


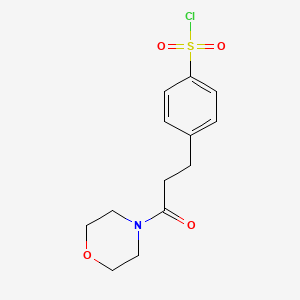
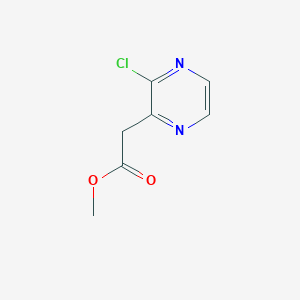
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)methylsulfanyl]propanoic acid](/img/structure/B12818167.png)

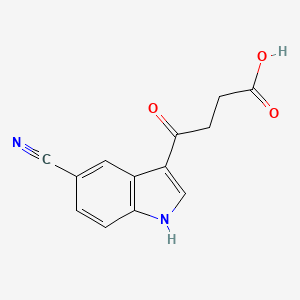
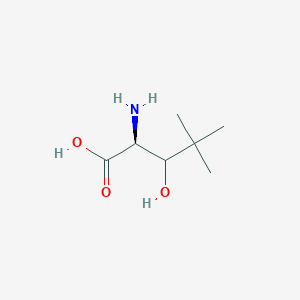
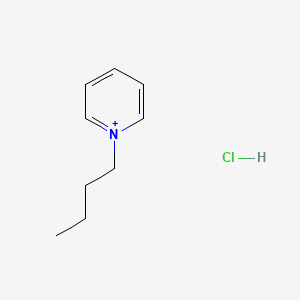
![2-(Chloromethyl)-4,7-dimethylbenzo[d]thiazole](/img/structure/B12818191.png)
